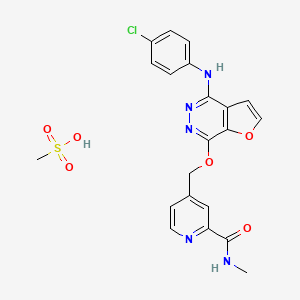
Ethyl 2,4-dinitrobenzoate
Übersicht
Beschreibung
Ethyl 2,4-dinitrobenzoate is a chemical compound with the molecular formula C9H8N2O6 . It has a molecular weight of 240.17 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl group (C2H5) attached to a 2,4-dinitrobenzoate group . The InChI code for this compound is 1S/C9H8N2O6/c1-2-17-9(12)7-4-3-6(10(13)14)5-8(7)11(15)16/h3-5H,2H2,1H3 .Wissenschaftliche Forschungsanwendungen
Single-Electron Transfer in Deacylation
Ethyl 2,4-dinitrobenzoate is involved in reactions with OH- ions, where a single-electron transfer occurs. This process forms a charge transfer complex, leading to a tetrahedral intermediate and eventual product formation. This reaction's kinetics and equilibrium can be calculated using relaxation theory, providing insights into charge transfer mechanisms (Bacaloglu et al., 1990).
Crystal Structure Analysis
The crystal structure of ethyl 3,5-dinitrobenzoate, a closely related compound, has been determined using Cu-Kα diffractometer data. Understanding these structures is crucial in fields like materials science and pharmaceuticals (Hughes & Trotter, 1971).
Yeast Reduction and Chirality Determination
In biochemical research, ethyl 4,4,4-trifluoro-3-hydroxybutanoate, a compound related to this compound, was prepared using yeast reduction. This study provides valuable information on the chirality of enantiomerically pure compounds, which is essential in pharmaceutical research (Seebach et al., 1984).
Antifungal Activity
Esters of dinitrobenzoic acids, including this compound, show significant antifungal activity. This discovery is crucial for developing new fungicides and understanding their mechanisms of action (Lehtonen, Summers, & Carter, 1972).
Synthesis and X-Ray Investigations
In organic chemistry, the synthesis of esters and their dinitro derivatives, including this compound, is a field of study. X-ray diffraction analysis helps in understanding the structure and properties of these compounds (Ya., Zh., & Olimova, 2017).
Monitoring Dinitrotoluene
This compound is relevant in the environmental monitoring of dinitrotoluene, a compound used in explosives. This research is significant for occupational health and environmental safety (Angerer & Weismantel, 1998).
Wirkmechanismus
Target of Action
Ethyl 2,4-dinitrobenzoate primarily targets fungal organisms , particularly strains of the Candida species . The compound’s antifungal activity is attributed to its interaction with the fungal cell membrane .
Mode of Action
The compound interacts with the fungal cell membrane, leading to changes in the membrane’s structure and function . This interaction disrupts the normal functioning of the fungal cells, leading to their death .
Biochemical Pathways
Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death .
Pharmacokinetics
It is known that the compound exhibits potent antifungal activity against several candida species at varying concentrations .
Result of Action
The result of this compound’s action is the death of the targeted fungal cells . By disrupting the synthesis of ergosterol, the compound causes significant damage to the fungal cell membrane, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and the presence of certain microorganisms can affect the compound’s action . .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds, such as dinitrobenzoates, can participate in various biochemical reactions For instance, they can act as electron acceptors in redox reactions or serve as substrates for various enzymes
Cellular Effects
The cellular effects of Ethyl 2,4-dinitrobenzoate are not well-documented. It is known that similar compounds can have various effects on cells. For example, some dinitrobenzoates have been found to cause oxidative stress in cells . They can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that similar compounds, such as aldehydes and ketones, can react with 2,4-dinitrophenylhydrazine to form yellow, orange, or reddish-orange precipitates
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that similar compounds can show changes in their effects over time. For example, some dinitrobenzoates have been found to cause significant distortion of the metal core geometry and formation of a polymeric structure over time
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that similar compounds can have various effects at different dosages. For example, some dinitrobenzoates have been found to cause various symptoms and effects in rats at different dosages
Metabolic Pathways
It is known that similar compounds, such as dinitrobenzoates, can be involved in various metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that similar compounds can be transported and distributed in various ways. For example, some dinitrobenzoates have been found to be transported and distributed within cells and tissues via various transporters or binding proteins
Subcellular Localization
The subcellular localization of this compound is not well-understood. It is known that similar compounds can be localized in various subcellular compartments. For example, some dinitrobenzoates have been found to be localized in various subcellular compartments, such as the Golgi apparatus
Eigenschaften
IUPAC Name |
ethyl 2,4-dinitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-2-17-9(12)7-4-3-6(10(13)14)5-8(7)11(15)16/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWSJYPBSMMKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345751 | |
| Record name | Ethyl 2,4-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33672-95-6 | |
| Record name | Ethyl 2,4-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,5-Pyrrolidinedione, 1-[(1-oxo-4-pentenyl)oxy]-](/img/structure/B3051355.png)






![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B3051365.png)


